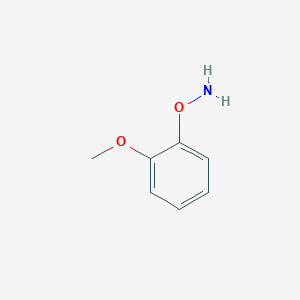

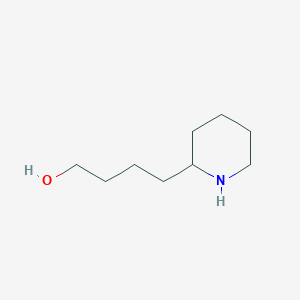

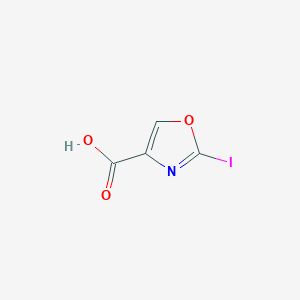

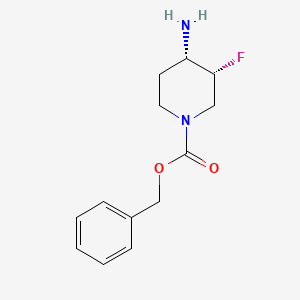

![molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6](/img/structure/B1454923.png)

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Vue d'ensemble

Description

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .

Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The specific molecular structure of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not provided in the search results.Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The specific physical and chemical properties of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions such as intramolecular cyclocondensation of 2-azidoarylidenes . Heterocyclic compounds have a wide range of applications in pharmaceuticals due to their biological activities.

Pharmaceutical Drug Development

The tetrazoloquinoline scaffold is a key structure in the development of new drugs. Its derivatives exhibit a range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This makes ethyl tetrazolo[1,5-a]quinoline-4-carboxylate a valuable compound in medicinal chemistry research.

Green Chemistry Synthesis

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate can be synthesized using green chemistry principles, such as microwave irradiation . This method is energy-efficient, reduces the use of harmful chemicals, and minimizes environmental impact, aligning with sustainable industrial practices.

Antimicrobial Activity Research

Research into the antimicrobial activity of tetrazoloquinoline derivatives, including ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, is significant for developing new antimicrobial agents. These studies often involve elucidating the structure-activity relationship to optimize antimicrobial efficacy .

Safety and Hazards

While the specific safety and hazards of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results, it’s important to note that researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

Mécanisme D'action

Target of Action

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate and its derivatives have been found to exhibit significant antimicrobial activity . The primary targets of this compound are various microbial strains, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These microorganisms play crucial roles in causing various infections in humans.

Mode of Action

The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities .

Biochemical Pathways

It is known that tetrazoles and their derivatives can influence a broad spectrum of biological activities .

Result of Action

The result of the action of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is the inhibition of the growth of various microbial strains . Some of the tested compounds showed significant antimicrobial activity .

Propriétés

IUPAC Name |

ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSQLOHUACETQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

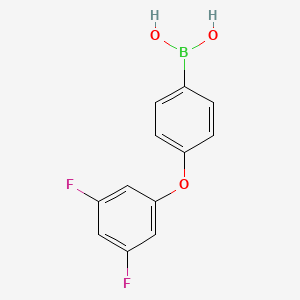

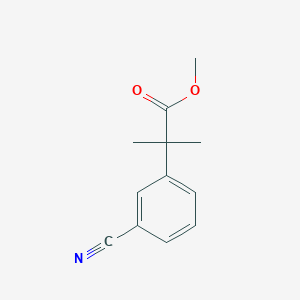

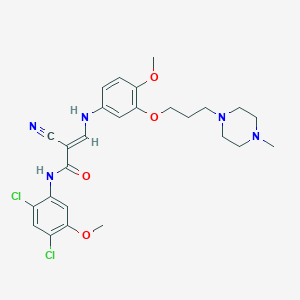

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)